2-(1-Chloroethyl)furan
Overview
Description
2-(1-Chloroethyl)furan is an organic compound that belongs to the class of furans, which are heterocyclic aromatic compounds containing a furan ring. This compound is characterized by the presence of a chloroethyl group attached to the furan ring. Furans and their derivatives have been widely studied due to their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Chloroethyl)furan typically involves the chlorination of 2-ethylfuran. One common method is the reaction of 2-ethylfuran with thionyl chloride (SOCl₂) in the presence of a catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Chloroethyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as sodium diethyl phosphite, leading to the formation of 2-(1-diethoxyphosphorylmethyl)furan and 2-alkyl-5-(diethoxyphosphoryloxy)furan.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Sodium Diethyl Phosphite: Used in substitution reactions to replace the chloro group.
Bases: Mild bases like triethylamine (NEt₃) can be used to promote elimination reactions.
Major Products Formed:
- 2-(1-Diethoxyphosphorylmethyl)furan
- 2-Alkyl-5-(diethoxyphosphoryloxy)furan
- Alkenes (formed through elimination reactions) .
Scientific Research Applications
2-(1-Chloroethyl)furan has several applications in scientific research:
- Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules .
- Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties .
- Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds .
- Industry: It is used in the production of various materials, including polymers and resins .
Mechanism of Action
The mechanism of action of 2-(1-Chloroethyl)furan involves its reactivity towards nucleophiles due to the presence of the chloro group. This reactivity allows it to participate in substitution and elimination reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- 2-(1-Chloro-2-methylpropyl)furan
- 2-(1-Diethoxyphosphorylmethyl)furan
- 2-Alkyl-5-(diethoxyphosphoryloxy)furan
Comparison: 2-(1-Chloroethyl)furan is unique due to its specific reactivity profile, which allows it to undergo a variety of substitution and elimination reactions.
Properties
IUPAC Name |
2-(1-chloroethyl)furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO/c1-5(7)6-3-2-4-8-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCJOBTWFDORRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601922 | |
Record name | 2-(1-Chloroethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56423-54-2 | |
Record name | 2-(1-Chloroethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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